dulcitol

描述

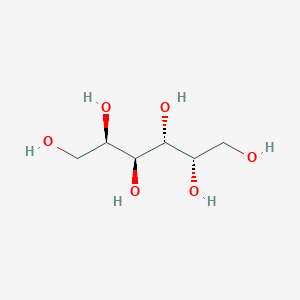

半乳糖醇,也称为杜尔西醇,是一种由半乳糖还原得到的糖醇。它是一种天然存在的化合物,存在于多种植物中,并以其略带甜味而闻名。半乳糖醇在人体内通过醛糖还原酶对半乳糖的作用而产生。 在患有半乳糖激酶缺乏症(一种半乳糖血症)的个体中,过量的半乳糖醇会在眼球晶状体中积累,导致白内障 .

准备方法

合成路线和反应条件: 半乳糖醇可以通过还原反应从半乳糖合成。还原通常由醛糖还原酶催化。 在实验室环境中,半乳糖可以使用化学还原剂(如硼氢化钠 (NaBH4))在温和条件下还原,以生成半乳糖醇 .

工业生产方法: 半乳糖醇的工业生产通常涉及使用微生物发酵。油脂酵母红酵母被证明可以从半乳糖生产半乳糖醇。 在富氮培养基中生长时,酵母可以产生大量的半乳糖醇,使其成为大规模生产的可行方法 .

反应类型:

氧化: 半乳糖醇可以发生氧化反应形成各种产物。例如,它可以被氧化成半乳糖酸。

还原: 作为一种糖醇,半乳糖醇本身是半乳糖的还原产物。

取代: 半乳糖醇可以参与取代反应,其中羟基被其他官能团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括硝酸 (HNO3) 和高锰酸钾 (KMnO4)。

还原: 硼氢化钠 (NaBH4) 通常用于将半乳糖还原成半乳糖醇。

取代: 各种试剂可用于根据所需的取代,例如酰氯用于酯化。

主要产品:

氧化: 半乳糖酸。

还原: 半乳糖醇。

取代: 半乳糖醇的酯化衍生物。

科学研究应用

Anticancer Properties

Dulcitol has been studied for its potential anticancer effects, particularly in hepatocellular carcinoma (HCC). Research indicates that this compound acts as a SIRT1 inhibitor, leading to apoptosis and inhibiting the proliferation and migration of HepG2 cells. The mechanism involves down-regulating SIRT1 and Bcl-2 while up-regulating p53 and other pro-apoptotic factors, demonstrating its potential as an anti-cancer agent in HCC treatment .

Gut Health

A study examining the effects of this compound on intestinal health in piglets showed that supplementation improved gut barrier function and altered gut microbiota composition. This compound enhanced the expression of tight junction proteins and decreased inflammatory responses, suggesting its potential use as a dietary additive to support intestinal health .

Cataract Research

This compound has been implicated in cataract formation in animal models. Research on galactose-induced cataracts in hamsters revealed a quadratic relationship between this compound accumulation and cataract progression, indicating that this compound might play a role in lens opacification due to osmotic stress .

Sweetener and Humectant

In the food industry, this compound is utilized as a sweetener and humectant due to its ability to retain moisture. It is particularly valuable in low-calorie food products where sugar reduction is desired without compromising texture or flavor.

Prebiotic Potential

This compound exhibits prebiotic properties, promoting the growth of beneficial gut bacteria. This characteristic positions it as a functional ingredient in health-focused food products aimed at improving digestive health .

Phase Change Materials (PCMs)

This compound has emerged as a component in shape-stabilized phase change materials (SSPCMs), which are crucial for thermal energy storage applications. Research indicates that this compound/starch composites exhibit high latent heat of fusion and thermal stability, making them suitable for energy-efficient building materials .

| Material | Heat of Fusion (J/g) | Phase Change Temperature (°C) | Stability |

|---|---|---|---|

| This compound/Starch (50:50) | 126.16 | 190 | High |

| This compound alone | Varies | Varies | Moderate |

Pharmacological Insights

This compound's pharmacological properties extend beyond anticancer effects to include antioxidant activity and potential roles in managing metabolic disorders. Its ability to modulate lipid metabolism presents opportunities for therapeutic applications in conditions such as diabetes and obesity .

作用机制

半乳糖醇主要通过其在组织中的积累而发挥作用。在患有半乳糖激酶缺乏症的个体中,半乳糖醇在眼球晶状体中积累,导致渗透压肿胀和晶状体纤维的破坏,最终导致白内障。 醛糖还原酶催化半乳糖还原为半乳糖醇,该途径与半乳糖血症相关并发症的发生有关 .

类似化合物:

山梨醇: 另一种由葡萄糖衍生的糖醇。

甘露醇: 一种由甘露糖衍生的糖醇。

木糖醇: 一种由木糖衍生的糖醇。

乳糖醇: 一种由乳糖衍生的糖醇。

比较:

半乳糖醇与山梨醇: 两者都是糖醇,但半乳糖醇源于半乳糖,而山梨醇源于葡萄糖。山梨醇更常被用作食品中的甜味剂。

半乳糖醇与甘露醇: 甘露醇被用作利尿剂和医疗应用,而半乳糖醇的主要意义在于代谢研究。

半乳糖醇与木糖醇: 木糖醇因其抗龋齿特性而被广泛用作牙科产品中的糖替代品,而半乳糖醇在消费产品中使用较少。

半乳糖醇与乳糖醇: 乳糖醇被用作泻药和食品中的一种低热量甜味剂,而半乳糖醇的应用更多地集中在研究方面

半乳糖醇独特的特性及其在代谢途径中的作用使其成为各种研究和工业领域备受关注的化合物。

相似化合物的比较

Sorbitol: Another sugar alcohol derived from glucose.

Mannitol: A sugar alcohol derived from mannose.

Xylitol: A sugar alcohol derived from xylose.

Lactitol: A sugar alcohol derived from lactose.

Comparison:

Galactitol vs. Sorbitol: Both are sugar alcohols, but galactitol is derived from galactose, while sorbitol is derived from glucose. Sorbitol is more commonly used as a sweetener in food products.

Galactitol vs. Mannitol: Mannitol is used as a diuretic and in medical applications, while galactitol’s primary significance is in metabolic research.

Galactitol vs. Xylitol: Xylitol is widely used as a sugar substitute in dental care products due to its anti-cariogenic properties, whereas galactitol is less commonly used in consumer products.

Galactitol vs. Lactitol: Lactitol is used as a laxative and in food products as a low-calorie sweetener, while galactitol’s applications are more research-focused

Galactitol’s unique properties and its role in metabolic pathways make it a compound of significant interest in various fields of research and industry.

生物活性

Dulcitol, also known as D-mannitol, is a sugar alcohol that has garnered attention for its diverse biological activities. This article reviews the current understanding of this compound's biological effects, particularly its roles in health and disease, based on recent research findings.

Overview of this compound

This compound is a naturally occurring sugar alcohol found in various plants and fruits. It is produced through the reduction of d-galactose and is known for its sweet taste. Beyond its culinary uses, this compound exhibits significant biological activities that make it a subject of interest in medical and nutritional research.

1. Intestinal Health

Recent studies have highlighted this compound's protective effects on intestinal health. A study conducted on piglets demonstrated that supplementation with this compound significantly improved intestinal barrier function following lipopolysaccharide (LPS) challenge. The results indicated:

- Enhanced Intestinal Morphology : this compound improved the integrity of the intestinal lining by increasing the expression of tight junction proteins such as zonula occludens-1, claudin-1, and occludin (P < 0.05) .

- Gut Microbiota Modulation : this compound supplementation altered gut microbiota composition, increasing beneficial bacteria like Lactobacillus while decreasing potentially harmful bacteria .

- Inhibition of Inflammatory Pathways : The compound was shown to suppress the TLR4/NF-κB signaling pathway, which is crucial in mediating inflammation and apoptosis .

2. Antioxidant Properties

This compound exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. Research indicates that this compound can scavenge free radicals, thereby reducing cellular damage and inflammation . This property suggests potential applications in preventing diseases associated with oxidative stress.

3. Anti-Cancer Activity

Preliminary findings suggest that this compound may possess anti-cancer properties. In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines through mechanisms that are yet to be fully elucidated . The ability to modulate cellular pathways involved in apoptosis and proliferation positions this compound as a candidate for further cancer research.

Case Study 1: Protective Effects in Piglets

A controlled study involving 108 piglets examined the effects of this compound on LPS-induced intestinal injury. The study's design included three groups: control (CON), LPS-challenged (LPS), and this compound-supplemented (DUL). Key findings included:

| Parameter | CON Group | LPS Group | DUL Group |

|---|---|---|---|

| Expression of Tight Junction Proteins | Baseline | Decreased | Increased |

| Abundance of Beneficial Bacteria | Baseline | Decreased | Increased |

| Inflammatory Markers | High | Very High | Low |

The results indicated that this compound not only improved gut health but also modulated inflammatory responses effectively .

Case Study 2: Antioxidant Activity

In a study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce DPPH radical levels, indicating strong radical-scavenging activity. The percentage inhibition was measured at different concentrations:

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.5 | 35% |

| 1 | 62% |

| 2 | 85% |

These results underscore this compound's potential as a natural antioxidant agent .

属性

IUPAC Name |

(2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-GUCUJZIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046051 | |

| Record name | D-Galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS], Solid | |

| Record name | Galactitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14352 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Galactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

31,0 mg/mL at 15 °C | |

| Record name | Galactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

608-66-2 | |

| Record name | Galactitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALACTITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/113ZQ1Y7DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Galactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189.5 °C | |

| Record name | Galactitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。